Cas no 127820-66-0 (4H-Pyrazolo[3,4-d]pyrimidin-4-one,6-amino-1,5-dihydro-3-methyl-1-b-D-ribofuranosyl-)

4H-Pyrazolo[3,4-d]pyrimidin-4-one,6-amino-1,5-dihydro-3-methyl-1-b-D-ribofuranosyl- structure
127820-66-0 structure
Product Name:4H-Pyrazolo[3,4-d]pyrimidin-4-one,6-amino-1,5-dihydro-3-methyl-1-b-D-ribofuranosyl-
CAS-nummer:127820-66-0
MF:C11H15N5O5
MW:297.267301797867
CID:181598
PubChem ID:135538694
Update Time:2025-04-19

4H-Pyrazolo[3,4-d]pyrimidin-4-one,6-amino-1,5-dihydro-3-methyl-1-b-D-ribofuranosyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one,6-amino-1,5-dihydro-3-methyl-1-b-D-ribofuranosyl-
    • 6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
    • 6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 6-amino-1,5-dihydro-3-methyl-1-b-D-ribofuranosyl-
    • 6-Imino-3-methyl-1-pentofuranosyl-2,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ol
    • 127820-66-0
    • DTXSID70925993
    • 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 6-amino-1,5-dihydro-3-methyl-1-beta-D-ribofuranosyl-
    • 6-Amino-3-methyl-1-.beta.-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 6-Amino-3-methyl-1-beta-D-ribofuranosylpyrazolo(3,4-d)pyrimidin-4(5H)-one
    • Inchi: 1S/C11H15N5O5/c1-3-5-8(13-11(12)14-9(5)20)16(15-3)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2H2,1H3,(H3,12,13,14,20)/t4-,6-,7-,10-/m1/s1
    • InChI-sleutel: LGFKBKKBVUCTBK-KQYNXXCUSA-N
    • LACHT: O1[C@H](CO)[C@H]([C@H]([C@@H]1N1C2=C(C(NC(N)=N2)=O)C(C)=N1)O)O

Berekende eigenschappen

  • Exacte massa: 297.10745
  • Monoisotopische massa: 297.107
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 2
  • Complexiteit: 586
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -2.4
  • Topologisch pooloppervlak: 155Ų

Experimentele eigenschappen

  • Dichtheid: 2.11
  • Kookpunt: 595.3°Cat760mmHg
  • Vlampunt: 313.8°C
  • Brekindex: 1.895
  • PSA: 153
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.